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Abstract

SCH 51048 is a potent, orally active triazole antifungal agent that has demonstrated significant
efficacy against a range of fungal pathogens, including species resistant to other azole
antifungals. As a member of the azole class, its primary mechanism of action is the inhibition of
sterol 14a-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of
fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest
and cell death. This technical guide provides a comprehensive overview of SCH 51048,
including its chemical properties, mechanism of action, synthesis, in vitro and in vivo antifungal
activity, and available pharmacokinetic data. Detailed experimental protocols and data are
presented to support further research and development of this compound.

Chemical Properties and Synthesis

SCH 51048, also known as N-Des(D-threo-pentitol),-N-(3-pentyl)-Posaconazole or Deshydroxy
Posaconazole Impurity, is a complex triazole derivative with the molecular formula
Cs7H42F2NsOs and a molecular weight of 684.78 g/mol .

Table 1: Physicochemical Properties of SCH 51048
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Property Value Reference
CAS Number 161532-65-6 General chemical databases
Molecular Formula C37H42F2NsOs [1]
Molecular Weight 684.78 g/mol [1]
Synthesis

The synthesis of SCH 51048 and its analogues involves a multi-step process. While a detailed,
step-by-step protocol for the specific synthesis of SCH 51048 is proprietary, the general
approach for related triazole antifungals can be inferred from the scientific literature. The
synthesis of regioisomers of SCH 51048 has been described, highlighting the complexity of the
stereochemistry and the importance of specific isomers for antifungal activity.[2] The core
structure is typically assembled through the coupling of a substituted tetrahydrofuran ring with a
difluorobenzene moiety and a triazole-containing side chain. The synthesis of the four 2,2,5-
regioisomer counterparts of SCH 51048 has been evaluated, with findings indicating that only
the cis isomers with an R-configuration at the tetrahydrofuran 2-carbon exhibit significant in
vitro activity.[2] This suggests that the spatial arrangement of the molecule is critical for its
interaction with the target enzyme.

Mechanism of Action: Inhibition of Sterol 14a-
Demethylase (CYP51)

SCH 51048 exerts its antifungal effect by targeting and inhibiting sterol 14a-demethylase, a
cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[3] Ergosterol is a vital
component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is
responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound
enzymes.

The inhibition of CYP51 by azole antifungals like SCH 51048 is a well-established mechanism.
The nitrogen atom in the triazole ring of SCH 51048 coordinates with the heme iron atom in the
active site of CYP51, preventing the binding of the natural substrate, lanosterol. This blockage
disrupts the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.
The depletion of ergosterol and the accumulation of toxic 14a-methylated sterols in the fungal
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cell membrane lead to increased membrane permeability, disruption of cellular processes, and
ultimately, inhibition of fungal growth and replication.
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Figure 1: Mechanism of Action of SCH 51048
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Caption: Mechanism of Action of SCH 51048.

In Vitro Antifungal Activity

SCH 51048 has demonstrated potent in vitro activity against a variety of fungal pathogens. The
minimum inhibitory concentration (MIC) is a key measure of in vitro antifungal activity,
representing the lowest concentration of the drug that inhibits the visible growth of a
microorganism.

Table 2: In Vitro Antifungal Activity of SCH 51048 (MIC Values)

Fungal Species Number of Isolates = MIC Range (pug/imL) Reference

Coccidioides immitis 13 <0.391t0 0.78 [4]

Experimental Protocol: Antifungal Susceptibility Testing
(Broth Microdilution)

The in vitro antifungal susceptibility of SCH 51048 is typically determined using a broth
microdilution method, following guidelines such as those established by the Clinical and
Laboratory Standards Institute (CLSI).

Workflow:
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Figure 2: Workflow for MIC Determination
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Caption: Workflow for MIC Determination.
Detailed Steps:

e Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A
standardized suspension of fungal cells is then prepared in a sterile saline or buffer solution,
and the turbidity is adjusted to match a 0.5 McFarland standard.

¢ Drug Dilution: A stock solution of SCH 51048 is prepared in a suitable solvent (e.g., dimethyl
sulfoxide). Serial twofold dilutions of the drug are then made in a liquid growth medium (e.g.,
RPMI-1640) in the wells of a microtiter plate.

 Inoculation: The standardized fungal suspension is further diluted in the growth medium, and
a specific volume is added to each well of the microtiter plate containing the drug dilutions,
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resulting in a final desired inoculum concentration.

 Incubation: The inoculated microtiter plates are incubated at a specified temperature (e.qg.,
35°C) for a defined period (e.g., 24-48 hours).

o MIC Determination: The MIC is determined as the lowest concentration of SCH 51048 at
which there is a significant inhibition of fungal growth compared to a drug-free control well.

In Vivo Efficacy

SCH 51048 has shown significant in vivo efficacy in murine models of systemic fungal
infections, demonstrating its potential for therapeutic use.

Table 3: In Vivo Efficacy of SCH 51048 in Murine Models

Fungal Dosage
Mouse Model Outcome Reference
Pathogen (mgl/kg/day)
o ) 100% survival;
Coccidioides Systemic )
S _ _ 21050 curative at 25 [4]
immitis infection
and 50 mg/kg
Significantly
Hematogenous prolonged
Candida krusei infection in 50 or 100 survival and [5]
neutropenic mice reduced kidney

fungal titers

Experimental Protocol: Murine Model of Systemic
Fungal Infection

The in vivo efficacy of SCH 51048 is evaluated in animal models that mimic human systemic

fungal infections.

Workflow:
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Figure 3: Workflow for In Vivo Efficacy Testing
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Caption: Workflow for In Vivo Efficacy Testing.

Detailed Steps:
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e Animal Model: Specific pathogen-free mice (e.g., CF1 or BALB/c) of a defined age and
weight are used.

e Immunosuppression (for opportunistic pathogens): To mimic the condition of
immunocompromised patients, mice may be treated with immunosuppressive agents like
cyclophosphamide and cortisone acetate.[5]

« Infection: A standardized suspension of the fungal pathogen is injected intravenously to
establish a systemic infection.

o Treatment: Treatment with orally administered SCH 51048 or a control vehicle is initiated at a
specified time post-infection and continued for a defined duration.

e Monitoring and Endpoints: The primary endpoint is typically survival. Other parameters, such
as clinical signs of illness and changes in body weight, are also monitored. At the end of the
study, or at predetermined time points, animals are euthanized, and target organs (e.g.,
kidneys, lungs, brain) are harvested to determine the fungal burden by counting colony-
forming units (CFU) per gram of tissue.

Pharmacokinetics

Understanding the pharmacokinetic profile of SCH 51048 is crucial for determining appropriate
dosing regimens and predicting its behavior in vivo.

Table 4: Pharmacokinetic Parameters of SCH 51048 in Mice

Parameter Value Reference
Peak Serum Level (Cmax) > 14 pug/mL [4]
Half-life (t1/2) > 12 hours [4]

Experimental Protocol: Pharmacokinetic Analysis in
Mice

Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism,
and excretion (ADME) of a compound.
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Detailed Steps:

e Dosing: A single dose of SCH 51048 is administered to mice, typically via the intended
clinical route (e.g., oral gavage).

e Blood Sampling: Blood samples are collected at various time points after drug
administration.

e Plasma Analysis: Plasma is separated from the blood samples, and the concentration of
SCH 51048 is quantified using a validated analytical method, such as high-performance
liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

o Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to
calculate key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax),
AUC (area under the curve), and ti/2.

Conclusion

SCH 51048 is a promising triazole antifungal agent with potent in vitro and in vivo activity
against clinically relevant fungal pathogens. Its mechanism of action, through the inhibition of
sterol 14a-demethylase, is well-understood. The data and experimental protocols presented in
this technical guide provide a solid foundation for further research into the efficacy, safety, and
potential clinical applications of SCH 51048. Future studies should focus on elucidating a more
comprehensive ADME profile, expanding the in vitro antifungal spectrum, and further
evaluating its efficacy in various models of fungal disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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